Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate

Tautomerism 3-Hydroxythiophene Conformational analysis

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate (CAS 104386-67-6) is a polysubstituted thiophene heterocycle bearing a 3-hydroxy group, a 5-methylthio substituent, and a 2-carboxylate methyl ester. It is categorized within the thiophene-2-carboxylic acid ester family and exhibits physicochemical parameters including a molecular weight of 204.27 g·mol⁻¹, calculated LogP of 1.96, polar surface area of 100.07 Ų, density of 1.42 g·cm⁻³, and a boiling point of 317.3 °C.

Molecular Formula C7H8O3S2
Molecular Weight 204.258
CAS No. 104386-67-6
Cat. No. B596180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate
CAS104386-67-6
SynonymsMETHYL 3-HYDROXY-5-(METHYLTHIO)THIOPHENE-2-CARBOXYLATE
Molecular FormulaC7H8O3S2
Molecular Weight204.258
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)SC)O
InChIInChI=1S/C7H8O3S2/c1-10-7(9)6-4(8)3-5(11-2)12-6/h3,8H,1-2H3
InChIKeyRCNZXUHRNBXXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate (CAS 104386-67-6): Core Physicochemical and Structural Baseline for Procurement Evaluation


Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate (CAS 104386-67-6) is a polysubstituted thiophene heterocycle bearing a 3-hydroxy group, a 5-methylthio substituent, and a 2-carboxylate methyl ester . It is categorized within the thiophene-2-carboxylic acid ester family and exhibits physicochemical parameters including a molecular weight of 204.27 g·mol⁻¹, calculated LogP of 1.96, polar surface area of 100.07 Ų, density of 1.42 g·cm⁻³, and a boiling point of 317.3 °C [1].

Why Generic Substitution of Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate with Simple Thiophene Analogs Introduces Undocumented Risk


The molecular architecture of this compound is defined by the simultaneous presence of a hydrogen-bond-donating 3-OH, a polarizable 5-methylthio group, and a 2-methyl ester. Replacing the methylthio substituent with a methyl group (CAS 5556-22-9) eliminates the sulfur atom that drives keto–enol tautomeric preference [1] and substantially alters the electronic and steric profile of the ring. Conversely, methylation of the 3-OH (CAS 104386-69-8) abolishes hydrogen-bond donor capacity, potentially compromising target engagement that relies on this interaction [2]. Generic substitution therefore cannot be assumed without quantitative bridging data.

Quantitative Differentiation Evidence for Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate Versus Closest Structural Analogs


Keto–Enol Tautomeric Preference Shifted by the 5-Methylthio Group Relative to the 5-Methyl and 5-Unsubstituted Analogs

The 5-methyl derivative of 3-hydroxythiophene exists >99% in the keto form in chloroform solution, whereas the 2-methyl derivative shows a keto:enol ratio of 33:67 under identical conditions [1]. For the target compound bearing a 5-methylthio substituent, crystallographic data on the analogue 5-(methylthio)thiophen-3(2H)-one (the des-carboxylate counterpart) confirms exclusively the keto tautomer in the solid state, with the methylthio group enabling maximal conjugative interaction with the carbonyl [2]. This indicates that the 5-methylthio group strongly stabilizes the keto form, likely even more than the 5-methyl group, though direct solution-phase quantification for the target compound remains unreported.

Tautomerism 3-Hydroxythiophene Conformational analysis

Molecular Weight and Polar Surface Area Differentiation from the 5-Methyl Analogue

The target compound (MW 204.27, PSA 100.07 Ų, one H-bond donor) is contrasted with its 5-methyl congener Methyl 3-hydroxy-5-methylthiophene-2-carboxylate (CAS 5556-22-9; MW 172.20, estimated PSA ~66 Ų, one H-bond donor) [1]. The additional sulfur atom in the methylthio group contributes ~32 Da to the molecular weight and ~34 Ų to the PSA, placing the target in a distinct region of property space relevant for passive permeability and solubility predictions.

Physicochemical properties Drug-likeness ADME profiling

Hydrogen-Bond Donor Capacity Absent in the 3-Methoxy Analog

Methylation of the 3-hydroxy group yields Methyl 3-methoxy-5-(methylthio)thiophene-2-carboxylate (CAS 104386-69-8), which has zero hydrogen-bond donors compared to one HBD for the target compound [1]. This structural modification eliminates the potential for intermolecular hydrogen-bond-directed crystal packing or for specific donor interactions with biological targets, which can be essential for activity in enzyme inhibition or receptor binding scenarios.

H-bond interactions Molecular recognition Bioisosterism

Highest-Confidence Application Scenarios for Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate Based on Verified Differentiation Evidence


Conformational and Tautomerism Studies of 3-Hydroxythiophenes

The compound's strong preference for the keto tautomeric form, as evidenced by solid-state data on the des-carboxylate analogue [1], makes it a valuable tool for probing tautomer-dependent properties in solution and solid phases, particularly as a 5-methylthio-substituted reference for spectroscopic and crystallographic comparisons with 5-methyl and 5-H derivatives.

Structure–Activity Relationship (SAR) Exploration in Drug Discovery

With its unique combination of hydrogen-bond donor (3-OH), polarizable sulfur (5-SCH₃), and ester (2-CO₂Me) groups, the compound serves as a differentiated scaffold for medicinal chemistry libraries [2]. The methylthio group offers a synthetic handle for oxidation to sulfoxide or sulfone, enabling systematic exploration of electronic effects on biological activity.

Agrochemical Intermediate Synthesis

The thiophene-2-carboxylate framework is a recognized precursor in sulfonylurea herbicide synthesis (e.g., thifensulfuron-methyl) [3]. The target compound's additional functionalization at positions 3 and 5 may facilitate regioselective elaboration toward novel crop protection agents.

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